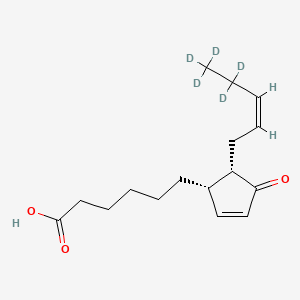
dinor-12-oxo Phytodienoic Acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinor-12-oxo Phytodienoic Acid-d5 is a deuterium-labeled analog of dinor-12-oxo phytodienoic acid. This compound is primarily used as an internal standard in mass spectrometry due to its stable isotope labeling, which aids in the accurate quantification of dinor-12-oxo phytodienoic acid in various samples . The deuterium atoms replace hydrogen atoms, making it heavier and distinguishable in analytical procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dinor-12-oxo Phytodienoic Acid-d5 involves the incorporation of deuterium atoms into the dinor-12-oxo phytodienoic acid molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents, under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials.
Optimized Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize the incorporation of deuterium.
Purification: Using techniques such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Dinor-12-oxo Phytodienoic Acid-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace deuterium atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Dinor-12-oxo Phytodienoic Acid-d5 has several scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of dinor-12-oxo phytodienoic acid.
Biology: Helps in studying the metabolic pathways involving dinor-12-oxo phytodienoic acid.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of related compounds.
Industry: Employed in the development of new analytical methods for quality control and assurance.
Mechanism of Action
The mechanism of action of dinor-12-oxo Phytodienoic Acid-d5 involves its role as a stable isotope-labeled compound. It does not exert biological effects directly but serves as a tracer in analytical studies. The deuterium atoms make it distinguishable from non-labeled compounds, allowing for precise quantification and analysis.
Comparison with Similar Compounds
Dinor-12-oxo Phytodienoic Acid-d5 is unique due to its deuterium labeling. Similar compounds include:
Dinor-12-oxo Phytodienoic Acid: The non-labeled version used in similar applications but lacks the advantages of stable isotope labeling.
Other Deuterium-Labeled Compounds: Such as deuterium-labeled fatty acids and steroids, used in various analytical and research applications.
Dinor-12-oxo Phytodienoic Acid-d5 stands out due to its specific application in the quantification of dinor-12-oxo phytodienoic acid, providing enhanced accuracy and reliability in analytical studies .
Properties
Molecular Formula |
C16H24O3 |
|---|---|
Molecular Weight |
269.39 g/mol |
IUPAC Name |
6-[(1S,5S)-4-oxo-5-[(Z)-4,4,5,5,5-pentadeuteriopent-2-enyl]cyclopent-2-en-1-yl]hexanoic acid |
InChI |
InChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19)/b5-3-/t13-,14-/m0/s1/i1D3,2D2 |
InChI Key |
SZVNKXCDJUBPQO-UBJGXVEQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@H]1[C@H](C=CC1=O)CCCCCC(=O)O |
Canonical SMILES |
CCC=CCC1C(C=CC1=O)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















